molecular formula C19H20FN5OS B2516847 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351602-78-2

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2516847
CAS No.: 1351602-78-2
M. Wt: 385.46
InChI Key: OUSHNPXFJNPKMQ-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic chemical reagent designed for research and development purposes, integrating two pharmaceutically significant moieties: a fluorinated benzothiazole and a piperazinyl pyridine group. The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively investigated for its diverse biological activities. Research indicates that benzothiazole derivatives exhibit potent anti-tubercular properties, acting against targets like DprE1 in Mycobacterium tuberculosis . Furthermore, this structural class has been explored for a wide range of other applications, including as anti-convulsant, anti-microbial, anti-tumor, and anti-HIV agents . The second key component, the piperazine linker , is commonly utilized in drug discovery to improve the pharmacokinetic properties of lead compounds. Patent literature demonstrates the use of piperidine and piperazine derivatives as linkers to enhance drug delivery and efficacy . This molecular architecture suggests potential for the compound to be utilized in the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Researchers can employ this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in biological assays. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-23(19-22-18-14(20)5-4-6-15(18)27-19)13-17(26)25-11-9-24(10-12-25)16-7-2-3-8-21-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSHNPXFJNPKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorobenzo[d]thiazole moiety : This component is known for enhancing biological activity through various interactions with biological targets.
  • Piperazine and pyridine groups : These structures are often associated with pharmacological properties due to their ability to interact with neurotransmitter receptors and enzymes.

The molecular formula is C17H17FN4O3SC_{17}H_{17}FN_{4}O_{3}S, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as a selective inhibitor of carbonic anhydrases, which are critical for maintaining acid-base balance in organisms.
  • Receptor Modulation : Due to the presence of piperazine and pyridine rings, the compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Initial tests suggest efficacy against various bacterial strains.
  • Anticancer Potential : Studies have indicated that derivatives of similar compounds show promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : The piperazine component may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Studies

A study evaluating the antimicrobial properties of compounds similar to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone demonstrated significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) was found to be effective against several pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that derivatives based on the structure of this compound can inhibit cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism involves modulation of cell cycle progression and induction of apoptosis .

CompoundCell LineIC50 (μM)Mechanism
2-Amino derivativeMDA-MB-23115Induces apoptosis
4-Fluorobenzyl derivativeSK-Hep-120Cell cycle arrest

Neuroprotective Effects

Research into the neuroprotective effects indicated that compounds with a similar piperazine structure could attenuate neuronal injury in models of ischemia/reperfusion injury. This suggests a potential role in treating neurodegenerative conditions .

Synthesis and Production

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole core .
  • Introduction of functional groups : Fluorination and piperazine attachment.
  • Purification and characterization using techniques such as NMR and mass spectrometry to ensure product integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Benzothiazole Substituents

The 4-fluoro substitution on the benzothiazole ring distinguishes this compound from analogs with other substituents:

  • Trifluoromethylbenzothiazole: 2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS 1396680-34-4) features a CF₃ group, which increases lipophilicity and electron-withdrawing effects .
Table 1: Benzothiazole Substituent Comparison
Compound Substituent on Benzothiazole Molecular Formula Key Properties Source
Target Compound 4-Fluoro C₁₉H₁₉FN₆OS Moderate lipophilicity
941869-25-6 6-Ethoxy C₁₆H₁₇N₅O₂S Enhanced metabolic stability
1396680-34-4 4-Trifluoromethyl C₁₉H₁₉F₃N₆OS High lipophilicity

Piperazine-Ethanone Linker Modifications

The piperazine-ethanone moiety is critical for binding to receptors such as serotonin or dopamine receptors. Key analogs include:

  • Acetylpiperazine: 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS 897464-96-9) introduces an acetyl group, which may improve blood-brain barrier penetration .
Table 2: Piperazine Substituent Comparison
Compound Piperazine Substituent Molecular Formula Pharmacological Impact Source
Target Compound Pyridin-2-yl C₁₉H₁₉FN₆OS CNS receptor affinity
335282-42-3 Thiophen-2-yl C₁₄H₁₆N₄OS Enhanced hydrophobic binding
897464-96-9 Acetyl C₁₉H₁₉FN₄O₂S Improved bioavailability

Amino Group Modifications

The methylamino group on the benzothiazole is compared to:

  • Hydrazinyl-thiazole : (E)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (Fig. 65 in ) uses a hydrazine linker, increasing conformational flexibility but reducing metabolic stability .
  • Trifluoromethylphenylamino: {1-Ethyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (EP 1 926 722 B1) replaces methylamino with a trifluoromethylphenyl group, enhancing receptor selectivity .

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